![molecular formula C10H11NO B3240163 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde CAS No. 1428234-66-5](/img/structure/B3240163.png)
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde
Overview
Description
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde, also known as 6-cyclopropyl-5-methylnicotinaldehyde, is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 .
Molecular Structure Analysis
The InChI code for 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde is 1S/C10H11NO/c1-7-4-8(6-12)5-11-10(7)9-2-3-9/h4-6,9H,2-3H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 305.0±30.0 °C at 760 mmHg . The flash point is 146.2±32.0 °C .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde serves as a precursor in the synthesis of various biologically active compounds. For instance, its derivatives have been explored for potential applications in agriculture as pesticides and in medicine as anticancer, antiviral, and antimicrobial agents. The utility of pyridine derivatives in forming Schiff bases, which are significant for creating biologically active molecules and pesticides, highlights its importance in synthetic organic chemistry. Research indicates that the manipulation of such pyridine aldehydes can lead to the creation of compounds with significant biological activities, including herbicidal, fungicidal, and growth-regulating properties (Gangadasu, Raju, & Rao, 2002).
Catalysis and Chemical Synthesis
The compound is also instrumental in catalysis and other chemical synthesis processes. It can undergo cyclization reactions under specific conditions to form complex structures useful in synthetic chemistry. For example, palladium-catalyzed cyclization of related pyridine carbaldehydes has been used to synthesize diverse organic compounds, demonstrating the flexibility of pyridine derivatives in facilitating the formation of complex molecules under controlled conditions (Cho & Kim, 2008).
Advanced Organic Synthesis Techniques
Innovative organic synthesis techniques, such as Prins cyclization, have been applied to cyclopropyl carbaldehydes, including those related to 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde. These methods enable the highly stereoselective construction of complex organic frameworks, such as hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating the compound's utility in accessing structurally diverse and potentially bioactive molecules (Kumar, Dey, & Banerjee, 2018).
Material Science and Functional Materials
Research into the electronic and geometrical structures of cyclopropyl derivatives, including those related to 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde, contributes to material science. Understanding the substituent effects on molecular orbitals and geometries aids in designing materials with desired electronic properties, potentially useful in electronic devices, sensors, and other technological applications (Rademacher, Coskun, Kowski, Larionov, & Meijere, 2003).
Safety and Hazards
The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
6-cyclopropyl-5-methylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-8(6-12)5-11-10(7)9-2-3-9/h4-6,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLBTVLYVPUBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2CC2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232751 | |
Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde | |
CAS RN |
1428234-66-5 | |
Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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